Atrasentan

描述

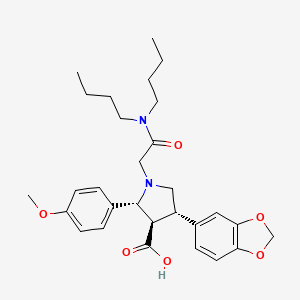

Structure

3D Structure

属性

IUPAC Name |

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTJMGVDPWRKOC-QPVYNBJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173937-91-2, 195704-72-4 | |

| Record name | Atrasentan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173937-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atrasentan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173937912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A 127722 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195704724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrasentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATRASENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6D7VK2215 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atrasentan's Mechanism of Action in Podocyte Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Podocyte injury is a central event in the pathogenesis of proteinuric kidney diseases, including diabetic nephropathy and IgA nephropathy. The endothelin system, particularly the activation of the endothelin A receptor (ETAR) by its ligand endothelin-1 (B181129) (ET-1), has been identified as a key driver of this damage. Atrasentan (B1666376), a potent and highly selective oral ETAR antagonist, represents a targeted therapeutic approach to mitigate podocyte injury and reduce proteinuria.[1][2] This document provides an in-depth technical overview of the molecular mechanisms through which this compound exerts its protective effects on podocytes, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.

The Role of the Endothelin System in Podocyte Pathophysiology

In renal disease states, the expression of ET-1 and its receptors is significantly upregulated in the kidney.[3] Podocytes express both ETAR and endothelin B receptors (ETBR).[4][5] While ETBR activation is associated with vasodilation and natriuresis, the overstimulation of ETAR on podocytes by ET-1 triggers a cascade of deleterious effects:

-

Cytoskeletal Disruption and Effacement: ET-1 signaling leads to the rearrangement of the actin cytoskeleton, causing the characteristic foot process effacement, which compromises the integrity of the glomerular filtration barrier.[6]

-

Pro-inflammatory and Pro-fibrotic Signaling: ET-1 activates intracellular pathways, such as NF-κB and β-catenin, promoting inflammation, sclerosis, and podocyte loss.[4][5]

-

Podocyte Depletion: The sustained activation of ETAR can induce podocyte apoptosis (programmed cell death) and promote a phenotypic switch known as epithelial-to-mesenchymal transition (EMT), leading to podocyte detachment and loss.[6][7][8]

-

Calcium Dysregulation: ET-1 stimulation elicits rapid intracellular calcium transients, which, when excessive, can contribute to podocyte dysfunction and apoptosis.[4][5][9]

Core Mechanism of Action: Selective ETAR Blockade

This compound is a selective endothelin A receptor antagonist with an approximately 1800-fold greater selectivity for ETAR over ETBR.[10] Its primary mechanism of action is the competitive inhibition of ET-1 binding to the ETAR on podocytes and other renal cells.[1] This targeted blockade interrupts the pathogenic downstream signaling cascades initiated by ET-1, thereby preventing or reversing the cellular events that lead to podocyte injury and proteinuria.[1][11]

Key Signaling Pathways Modulated by this compound

This compound's protective effects on podocytes are mediated through the modulation of several critical intracellular signaling pathways.

Inhibition of the NF-κB and β-Catenin Pathways

ET-1 binding to its receptors on podocytes directly activates the NF-κB and β-catenin signaling pathways.[4][5] These pathways are crucial mediators of inflammation, fibrosis, and cell survival. Studies using podocyte-specific ET receptor knockout mice have shown that blocking this signaling axis protects against diabetes-induced glomerulosclerosis and podocyte loss.[5] this compound, by blocking the initial ET-1/ETAR interaction, prevents the activation of these downstream effectors.

Attenuation of the miR-21/FOXO1 Axis

In the context of diabetic nephropathy, high glucose conditions induce the upregulation of microRNA-21 (miR-21) in podocytes.[7] MiR-21, in turn, targets and suppresses the Forkhead box protein O1 (FOXO1), a transcription factor crucial for cellular homeostasis.[7] Reduced FOXO1 activity leads to increased podocyte apoptosis and inhibited autophagy. Experimental data demonstrate that this compound alleviates high glucose-induced podocyte injury by downregulating miR-21, thereby restoring FOXO1 expression and promoting cell survival.[7]

Prevention of EMT via β-arrestin-1/Snail Pathway

ET-1 can induce an epithelial-to-mesenchymal transition (EMT) in podocytes, causing them to lose their specialized structure and function. This process involves the downregulation of podocyte markers like synaptopodin and the acquisition of mesenchymal markers.[8] This signaling is mediated by β-arrestin-1, which, upon ETAR activation, promotes the expression of the transcription factor Snail, a key regulator of EMT.[8][12] This leads to increased podocyte motility and detachment. This compound's blockade of ETAR prevents the recruitment of β-arrestin-1 and subsequent Snail activation, preserving the podocyte phenotype.[8]

Quantitative Evidence of this compound's Efficacy

The therapeutic potential of this compound is supported by robust quantitative data from preclinical and clinical investigations.

Table 1: Summary of Preclinical (In Vivo) Data

| Model | Treatment | Key Outcome | Result | Reference |

| Diabetic BTBR ob/ob Mice | This compound | Podocyte Number | Significantly increased vs. untreated controls | [13] |

| Diabetic BTBR ob/ob Mice | This compound + Losartan | Podocyte Number | Greater increase than this compound alone | [13] |

| Diabetic BTBR ob/ob Mice | This compound | Mesangial Matrix (Collagen IV) | Significant decrease vs. untreated controls | [13] |

| Diabetic apoE KO Mice | This compound (7.5 mg/kg/day) | Albumin-to-Creatinine Ratio (ACR) | 26.0 ± 6.5% reduction | [14] |

| Diabetic apoE KO Mice | This compound (7.5 mg/kg/day) | Glomerular Glycocalyx Coverage | Increased from 40.7% to 81.0% | [14] |

Table 2: Summary of Preclinical (In Vitro) Data

| Cell Type | Condition | Treatment | Key Outcome | Result | Reference |

| Mouse Podocytes | ET-1 Stimulation | BQ123 (ETAR Antagonist) | Cell Migration | Prevented ET-1 induced migration | [8] |

| Mouse Podocytes | High Glucose | This compound | Apoptosis | Inhibited HG-induced apoptosis | [7] |

| Mouse Podocytes | High Glucose | This compound | Autophagy | Improved autophagic activity | [7] |

| Mouse Podocytes | High Glucose | This compound | miR-21 Expression | Downregulated miR-21 | [7] |

| Mouse Podocytes | High Glucose | This compound | FOXO1 Expression | Enhanced FOXO1 expression | [7] |

Table 3: Summary of Clinical Trial Data (Diabetic Nephropathy & IgA Nephropathy)

| Study | Population | Treatment (daily) | Key Outcome | Result | Reference |

| Phase 2 (DN) | Type 2 Diabetes | This compound 0.75 mg | UACR Reduction vs. Placebo | 42% reduction from baseline (vs. 11% for placebo) | [10][15] |

| Phase 2 (DN) | Type 2 Diabetes | This compound 1.75 mg | UACR Reduction vs. Placebo | 35% reduction from baseline (vs. 11% for placebo) | [10][15] |

| SONAR (Phase 3, DN) | Type 2 Diabetes | This compound | Primary Kidney Outcome (Doubling of sCr, ESRD) | Hazard Ratio: 0.71 (vs. Placebo) | [16] |

| ALIGN (Phase 3, IgAN) | IgA Nephropathy | This compound 0.75 mg | Proteinuria Reduction at 36 weeks | 36.1% reduction (vs. Placebo) | [17] |

Experimental Methodologies

The following protocols outline key experiments used to elucidate the mechanism of action of this compound on podocytes.

In Vivo Diabetic Nephropathy Model

-

Animal Model: Utilize BTBR mice with the ob/ob mutation, which spontaneously develop type 2 diabetes and nephropathy features similar to humans.[13]

-

Treatment: At 18 weeks of age, begin daily oral gavage of this compound (e.g., 7.5 mg/kg/day), vehicle control, or combination therapy (e.g., this compound + Losartan).[3][14]

-

Monitoring: Perform weekly measurements of blood glucose and body weight. Collect 24-hour urine samples at baseline and endpoint to measure albumin-to-creatinine ratio (ACR).

-

Tissue Harvest: At the end of the treatment period (e.g., 6 weeks), euthanize mice and perfuse kidneys with PBS followed by 4% paraformaldehyde.

-

Analysis: Embed kidneys in paraffin (B1166041) for histological staining (PAS, Silver methenamine) and immunohistochemistry for markers like Collagen IV (fibrosis) and WT-1 (podocyte number).[3] Process tissue for transmission electron microscopy to assess foot process effacement.[18]

Podocyte Cell Culture and Injury Model

-

Cell Line: Culture conditionally immortalized human or mouse podocytes.[19]

-

Differentiation: Culture cells under permissive conditions (33°C) to proliferate, then switch to non-permissive conditions (37°C) for 10-14 days to induce differentiation into a mature, quiescent phenotype.

-

Injury Induction: To model diabetic injury, replace normal glucose (5 mM) medium with high glucose (HG) medium (30 mM) for 24-48 hours. Use normal glucose + mannitol (B672) (25 mM) as an osmotic control.[7]

-

Treatment: Pre-treat a subset of cells with this compound at a specified concentration (e.g., 1-10 µM) for 1-2 hours before and during the HG challenge.

-

Endpoint Analysis: Harvest cells for downstream analysis such as Western Blot, RT-qPCR, or flow cytometry.

Western Blot Analysis

-

Lysate Preparation: Lyse cultured podocytes or isolated glomeruli in RIPA buffer with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-FOXO1, anti-LC3, anti-p62) overnight at 4°C.[7]

-

Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate and imaging system. Quantify band density relative to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (RT-qPCR)

-

RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method.

-

cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a high-capacity cDNA synthesis kit.

-

qPCR Reaction: Perform qPCR using a SYBR Green master mix with specific primers for target genes (e.g., miR-21, FOXO1).[7]

-

Analysis: Calculate relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH for mRNA, U6 for miRNA).

Conclusion and Future Directions

This compound protects podocytes from injury by selectively blocking the endothelin A receptor, a critical node in the pathophysiology of chronic kidney disease. Its mechanism of action is multifaceted, involving the inhibition of pro-inflammatory and pro-fibrotic pathways (NF-κB, β-catenin), the preservation of cellular homeostasis by modulating the miR-21/FOXO1 axis, and the prevention of deleterious phenotypic changes. The consistent and significant reduction in proteinuria observed in numerous clinical trials underscores the therapeutic relevance of this mechanism.[20][21]

Future research should continue to explore the interplay between ETAR blockade and other pathogenic pathways in podocytes, such as those involving TRPC6 channels and RhoA signaling.[22][23] Furthermore, identifying biomarkers that predict patient response to this compound could help optimize its use in a personalized medicine framework for diabetic kidney disease and other proteinuric conditions. The success of this compound validates the endothelin pathway as a key therapeutic target for preserving kidney function.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Direct Action of Endothelin-1 on Podocytes Promotes Diabetic Glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of protective actions of sparsentan in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound alleviates high glucose-induced podocyte injury by the microRNA-21/forkhead box O1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β-Arrestin-1 Drives Endothelin-1–Mediated Podocyte Activation and Sustains Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRPC6 channel as an emerging determinant of the podocyte injury susceptibility in kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Addition of this compound to Renin-Angiotensin System Blockade Reduces Albuminuria in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting endothelin signaling in podocyte injury and diabetic nephropathy-diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Beneficial effect on podocyte number in experimental diabetic nephropathy resulting from combined this compound and RAAS inhibition therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Reduces Albuminuria by Restoring the Glomerular Endothelial Glycocalyx Barrier in Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fiercepharma.com [fiercepharma.com]

- 16. The Effect of this compound on Kidney and Heart Failure Outcomes by Baseline Albuminuria and Kidney Function: A Post Hoc Analysis of the SONAR Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. novartis.com [novartis.com]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Frontiers | Experimental Models to Study Podocyte Biology: Stock-Taking the Toolbox of Glomerular Research [frontiersin.org]

- 20. Efficacy and Adverse Effects of this compound in Patients with Diabetic Nephropathy: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound for the treatment of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Angiotensin II has acute effects on TRPC6 channels in podocytes of freshly isolated glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Activation of Rac-1 and RhoA contributes to podocyte injury in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Atrasentan's Role in Renal Fibrosis: A Deep Dive into the Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Renal fibrosis, the final common pathway for nearly all chronic kidney diseases (CKD), is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring and progressive loss of kidney function. The endothelin (ET) system, particularly the activation of the endothelin-A (ETA) receptor by its ligand endothelin-1 (B181129) (ET-1), has emerged as a critical driver of this pathological process. Atrasentan, a potent and selective ETA receptor antagonist, has shown significant promise in mitigating renal fibrosis by blocking the detrimental downstream effects of ET-1 signaling. This technical guide provides a comprehensive overview of the this compound signaling pathway in the context of renal fibrosis, presenting key preclinical and clinical data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The Endothelin System and its Role in Renal Pathophysiology

The endothelin system comprises three peptides (ET-1, ET-2, and ET-3) and two G-protein coupled receptors (ETA and ETB). ET-1, the most potent vasoconstrictor identified, is the primary isoform implicated in cardiovascular and renal diseases. In the kidney, ET-1 is produced by various cell types, including endothelial cells, mesangial cells, and tubular epithelial cells.

Under physiological conditions, ET-1 contributes to the regulation of renal blood flow, glomerular filtration rate, and sodium and water homeostasis. However, in the context of kidney injury, the expression of ET-1 is significantly upregulated.[1][2] This overproduction of ET-1 leads to the sustained activation of the ETA receptor, triggering a cascade of downstream signaling events that contribute to vasoconstriction, inflammation, cellular proliferation, and ultimately, fibrosis.[3][4]

The this compound Signaling Pathway in Renal Fibrosis

This compound exerts its therapeutic effects by selectively antagonizing the ETA receptor, thereby inhibiting the binding of ET-1 and disrupting the subsequent pro-fibrotic signaling cascade. The activation of the ETA receptor by ET-1 initiates a series of intracellular events that drive the fibrotic process.

Core Signaling Cascade

The binding of ET-1 to the ETA receptor, a Gq/11-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 Signaling: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This rise in cytosolic Ca2+ can activate various downstream effectors, including calcineurin and calmodulin-dependent kinases, which have been implicated in pro-fibrotic gene expression.

-

DAG Signaling: DAG activates protein kinase C (PKC), which in turn can phosphorylate and activate a multitude of downstream targets, including transcription factors and other kinases involved in cell growth and matrix production.

Downstream Mediators and Pro-fibrotic Gene Expression

The initial signaling events trigger a complex network of downstream pathways that collectively promote renal fibrosis:

-

Transforming Growth Factor-β (TGF-β) Pathway: The ET-1/ETA receptor axis has been shown to interact with and amplify the signaling of TGF-β, a master regulator of fibrosis.[5] This crosstalk can occur through various mechanisms, including the increased expression of TGF-β and its receptors, as well as the activation of Smad transcription factors, the canonical downstream effectors of TGF-β signaling.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Activation of the ETA receptor can lead to the phosphorylation and activation of several MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These pathways are known to regulate the expression of pro-inflammatory and pro-fibrotic genes.[6]

-

RhoA/Rho-kinase (ROCK) Pathway: The RhoA/ROCK pathway, a key regulator of the actin cytoskeleton, is also activated downstream of the ETA receptor. This pathway contributes to cellular contraction, migration, and the expression of pro-fibrotic genes.[7][8]

The culmination of these signaling events is the increased transcription of genes encoding for ECM proteins, such as various types of collagen (e.g., collagen I and III) and fibronectin.[9][10] Additionally, these pathways promote the transdifferentiation of renal cells, such as tubular epithelial cells and fibroblasts, into myofibroblasts, the primary cell type responsible for excessive ECM deposition. This is characterized by the increased expression of alpha-smooth muscle actin (α-SMA).[10][11]

Data Presentation: this compound's Efficacy in Mitigating Renal Fibrosis

The efficacy of this compound in reducing markers of renal fibrosis has been demonstrated in both preclinical and clinical studies.

Preclinical Data

| Animal Model | Intervention | Key Findings | Reference |

| gddY mouse model of IgA Nephropathy | This compound | Reversed the expansion of failed repair proximal tubular epithelial cells. | [12] |

| Rat model of IgA Nephropathy | This compound | Efficacy demonstrated through quantitative image analysis of kidney histopathology. | [13] |

| Uremic Rat Model | This compound | Improved cardiac fibrosis; however, it had no effect on renal fibrosis in this specific model. | [14] |

| Transgenic mice with hypertension-induced renal fibrosis | Bosentan (dual ET receptor antagonist) | Normalized collagen I gene expression and led to the regression of renal vascular fibrosis. | [9] |

Clinical Data

| Clinical Trial | Disease Population | Intervention | Key Findings | Reference |

| ALIGN (Phase III) | IgA Nephropathy | This compound (0.75 mg/day) + RAS inhibitor | 36.1% reduction in proteinuria (UPCR) at 36 weeks vs. placebo. | [3][15] |

| SONAR (Phase III) | Type 2 Diabetic Nephropathy | This compound (0.75 mg/day) | Reduced the risk of the primary kidney outcome (doubling of serum creatinine, kidney failure, or kidney death) with a hazard ratio of 0.71. | [13][16][17] |

| AFFINITY (Phase II) | IgA Nephropathy | This compound (0.75 mg/day) | Mean reduction in 24-hour UPCR of 54.7% at 24 weeks. | [12] |

| Phase II Study | Type 2 Diabetic Nephropathy | This compound (0.75 mg and 1.75 mg) | Significant reduction in urine albumin-to-creatinine ratio (UACR). | [18] |

Experimental Protocols

Quantification of Renal Fibrosis using Sirius Red Staining

Objective: To quantify collagen deposition in kidney tissue sections as a measure of fibrosis.

Materials:

-

Paraffin-embedded kidney tissue sections (4-5 µm)

-

Xylene

-

Ethanol (B145695) (100%, 95%, 80%, 70%, 50%)

-

Phosphate-buffered saline (PBS)

-

Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

-

Acidified water (0.5% acetic acid in water)

-

Mounting medium

-

Microscope with polarizing filters

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene for 5 minutes (repeat twice).

-

Immerse in 100% ethanol for 5 minutes (repeat twice).

-

Immerse in 95% ethanol for 5 minutes.

-

Immerse in 80% ethanol for 5 minutes.

-

Immerse in 70% ethanol for 5 minutes.

-

Immerse in 50% ethanol for 5 minutes.

-

Wash with PBS for 5 minutes (repeat three times).

-

-

Staining:

-

Incubate slides in Picro-Sirius Red solution for 60 minutes at room temperature.

-

-

Washing and Dehydration:

-

Wash slides twice in acidified water.

-

Dehydrate through graded ethanol series (70%, 95%, 100%) for 45 seconds to 5 minutes each.

-

-

Clearing and Mounting:

-

Clear in xylene for 5 minutes (repeat twice).

-

Mount with a synthetic mounting medium.

-

-

Imaging and Quantification:

-

Image the stained sections using a bright-field microscope. For enhanced visualization of collagen fibers, use a polarizing microscope where collagen appears bright red or yellow against a dark background.

-

Quantify the Sirius Red-positive area using image analysis software (e.g., ImageJ, Visiopharm). The fibrotic area is typically expressed as a percentage of the total tissue area.[2][12][19]

-

Immunohistochemistry for Fibrotic Markers (Collagen I, α-SMA)

Objective: To detect the expression and localization of specific fibrotic proteins in kidney tissue.

Materials:

-

Paraffin-embedded kidney tissue sections (4-5 µm)

-

Xylene, Ethanol series, PBS

-

Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

-

Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibody (e.g., rabbit anti-Collagen I, mouse anti-α-SMA)

-

Biotinylated secondary antibody (e.g., goat anti-rabbit IgG, goat anti-mouse IgG)

-

Avidin-Biotin Complex (ABC) reagent

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration: Follow the same procedure as for Sirius Red staining.

-

Antigen Retrieval:

-

Immerse slides in antigen retrieval solution and heat in a microwave or water bath (e.g., 95-100°C for 20 minutes).

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Wash slides with PBS.

-

Incubate with blocking solution for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate slides with the primary antibody diluted in blocking solution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides with PBS.

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash slides with PBS.

-

Incubate with ABC reagent for 30 minutes.

-

Wash slides with PBS.

-

Apply DAB substrate and incubate until the desired brown color develops.

-

Stop the reaction by rinsing with water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount as described previously.

-

-

Analysis:

Western Blotting for Fibronectin and α-SMA

Objective: To quantify the expression levels of fibrotic proteins in kidney tissue lysates.

Materials:

-

Kidney tissue

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-Fibronectin, mouse anti-α-SMA, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Imaging system

Protocol:

-

Tissue Lysate Preparation:

-

Homogenize frozen kidney tissue in ice-cold RIPA buffer.

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Mix a standardized amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Apply ECL reagent and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.[4]

-

Mandatory Visualizations

Caption: this compound signaling pathway in renal fibrosis.

Caption: Experimental workflow for assessing renal fibrosis.

Conclusion

The endothelin system, through the ET-1/ETA receptor axis, plays a pivotal role in the pathogenesis of renal fibrosis. This compound, as a selective ETA receptor antagonist, effectively disrupts this pro-fibrotic signaling cascade, leading to a reduction in proteinuria and potentially slowing the progression of chronic kidney disease. The data from preclinical and clinical studies provide a strong rationale for the continued development and clinical application of this compound as a targeted therapy for patients with fibrotic kidney diseases. The experimental protocols and visualizations provided in this guide offer valuable resources for researchers and drug development professionals working to further elucidate the mechanisms of renal fibrosis and develop novel anti-fibrotic therapies.

References

- 1. Endothelin receptors in renal interstitial cells do not contribute to the development of fibrosis during experimental kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. novartis.com [novartis.com]

- 4. Endothelin: a mediator of renal disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Role of endothelin-1/endothelin receptor signaling in fibrosis and calcification in nephrogenic systemic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regression of renal vascular fibrosis by endothelin receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Chinook Therapeutics Presents Updated Data from this compound Phase 2 AFFINITY IgA Nephropathy (IgAN) Patient Cohort, Preclinical this compound Research and Ongoing Clinical Trials at the American Society of Nephrology (ASN) Kidney Week 2022 - BioSpace [biospace.com]

- 11. research.regionh.dk [research.regionh.dk]

- 12. Cardiac and Renal Effects of this compound in Combination with Enalapril and Paricalcitol in Uremic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound in Patients with IgA Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. novartis.com [novartis.com]

- 15. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. everestbiotech.com [everestbiotech.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Endothelin receptor-A mediates degradation of the glomerular endothelial surface layer via pathologic crosstalk between activated podocytes and glomerular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. docs.abcam.com [docs.abcam.com]

- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

Discovery and development history of Atrasentan

An In-depth Technical Guide on the Discovery and Development of Atrasentan (B1666376)

Introduction

This compound is a potent, orally bioavailable, and selective endothelin A (ET A) receptor antagonist.[1][2] Initially investigated for its potential in oncology, its development trajectory pivoted towards treating chronic kidney diseases.[3][4] This strategic shift culminated in its accelerated approval by the U.S. Food and Drug Administration (FDA) in April 2025 for the reduction of proteinuria in adults with primary immunoglobulin A nephropathy (IgAN) at risk of rapid disease progression.[5] Marketed under the brand name Vanrafia, this compound represents a significant advancement in targeting the endothelin pathway for renal protection.

The core mechanism of this compound involves blocking the ET A receptor, thereby mitigating the downstream pathological effects of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor implicated in renal inflammation, fibrosis, and proteinuria. Its high selectivity for the ET A receptor over the ET B receptor is a key characteristic of its pharmacological profile.

Discovery and Preclinical Development

This compound (also known as ABT-627) was first discovered and developed by Abbott Laboratories (now AbbVie) in the 1990s. The initial research focused on its potential as an anti-cancer agent, particularly for hormone-refractory prostate cancer, where the endothelin axis is often upregulated.

Mechanism of Action

Endothelin-1 (ET-1) is a powerful peptide that exerts its effects by binding to two receptor subtypes: ET A and ET B . In the kidneys, the activation of the ET A receptor by ET-1 is linked to vasoconstriction, mesangial cell proliferation, inflammation, and fibrosis, all of which contribute to the pathogenesis of chronic kidney disease and the progression of proteinuria. This compound competitively and selectively antagonizes the ET A receptor, preventing ET-1 binding and inhibiting these detrimental downstream signaling cascades.

Caption: this compound blocks the ET-1/ETA receptor signaling pathway.

Preclinical Pharmacology

Preclinical studies were instrumental in characterizing the selectivity and efficacy of this compound. In vitro binding assays demonstrated its high affinity and selectivity for the ET A receptor. Subsequent studies in various animal models of renal disease confirmed its potential for reducing proteinuria and preserving kidney structure.

Table 1: Preclinical Quantitative Data for this compound

| Parameter | Value | Species/System | Reference |

|---|---|---|---|

| Receptor Binding Affinity (Ki) | |||

| ET A Receptor | 0.034 nM | In vitro | |

| ET B Receptor | 63.3 nM | In vitro | |

| Selectivity | >1800-fold for ET A over ET B | In vitro | |

| Inhibition of UGT Enzymes (IC50) | |||

| UGT1A1 | 7.5 µM | Human Liver Microsomes | |

| UGT2B7 | 29.0 µM | Human Liver Microsomes | |

| In Vivo Efficacy | |||

| Urinary Albumin Excretion Reduction | Up to 60% | Rodent models of diabetic nephropathy |

| Mean Arterial Pressure Reduction | Significant | Rodent and canine models | |

Experimental Protocol: Preclinical Renal Disease Model

A common experimental design to evaluate this compound in a preclinical setting involves using genetic models of diabetic nephropathy, such as the BTBR ob/ob mouse.

-

Animal Model Selection: BTBR ob/ob mice, which spontaneously develop hyperglycemia and progressive proteinuria, are selected.

-

Study Initiation: At 8 weeks of age, baseline measurements of body weight, blood glucose, and urinary albumin-to-creatinine ratio (UACR) are taken.

-

Randomization and Administration: Mice are randomized into two groups: a control group receiving a vehicle and a treatment group receiving this compound (e.g., 10 mg/kg/day) administered via oral gavage.

-

Treatment Duration: The treatment continues for 12-16 weeks to allow for the development of significant renal pathology in the control group.

-

Endpoint Analysis:

-

Urine Analysis: 24-hour urine is collected periodically to measure UACR, a key marker of kidney damage.

-

Blood Analysis: Blood samples are collected to monitor glucose levels and serum creatinine (B1669602).

-

Histopathology: At the end of the study, kidneys are harvested. Sections are stained (e.g., with Periodic acid-Schiff and Masson's trichrome) to assess glomerulosclerosis and interstitial fibrosis.

-

Immunohistochemistry: Staining for specific markers like Collagen IV is performed to quantify fibrosis. Podocyte numbers are assessed using markers like WT1 to evaluate podocyte preservation.

-

Caption: A typical workflow for a preclinical study of this compound.

Clinical Development

The clinical development of this compound has been a decades-long journey marked by a significant shift in therapeutic focus from oncology to nephrology.

Initial Trials in Oncology

This compound underwent extensive clinical testing, including Phase III trials, for metastatic hormone-refractory prostate cancer. The rationale was based on the role of the endothelin axis in promoting cancer cell proliferation. However, these trials ultimately failed to demonstrate a significant improvement in efficacy compared to standard chemotherapy, leading to the discontinuation of its development for cancer indications.

Pivot to Chronic Kidney Disease

The well-understood role of ET-1 in kidney damage provided a strong rationale to repurpose this compound for chronic kidney disease (CKD). Development was re-initiated to study its effects on patients with diabetic kidney disease and other proteinuric glomerular diseases.

The Study of Diabetic Nephropathy with this compound (SONAR) was a pivotal Phase III trial designed to assess the renal protective effects of this compound. A key feature of its design was an initial "enrichment" period where all participants received this compound. This allowed for the identification of "responders" (those with a significant reduction in albuminuria) who were then randomized to continue with this compound or placebo. This design aimed to maximize the potential treatment benefit while minimizing safety concerns like fluid retention. The trial met its primary endpoint, demonstrating that this compound reduced the risk of renal events in patients with type 2 diabetes and CKD.

Caption: Logical flow of the SONAR clinical trial's enrichment design.

Following promising results, development focused on IgAN, a major cause of CKD.

-

AFFINITY (Phase II): This open-label "basket" study evaluated this compound in several proteinuric glomerular diseases, including a cohort of IgAN patients. The results showed rapid, significant, and sustained reductions in proteinuria.

-

ALIGN (Phase III): This global, randomized, double-blind, placebo-controlled trial was the confirmatory study for IgAN. A pre-specified interim analysis at 36 weeks met the primary endpoint, demonstrating a statistically significant and clinically meaningful reduction in proteinuria compared to placebo. These results formed the basis for the accelerated FDA approval.

Table 2: Key Clinical Trial Results for this compound in Kidney Disease

| Trial (Indication) | N | Treatment | Primary Endpoint | Result | Reference |

|---|---|---|---|---|---|

| AFFINITY (IgAN) | 20 | 0.75 mg this compound | Change in UPCR | Mean reduction from baseline:- 38.1% at 6 weeks- 48.3% at 12 weeks- 54.7% at 24 weeks | |

| ALIGN (IgAN) | 340 | 0.75 mg this compound vs. Placebo | Change in UPCR at 36 weeks | 36.1% reduction with this compound vs. Placebo (p<0.0001) |

| SONAR (Diabetic Kidney Disease) | 5117 (enrichment) | 0.75 mg this compound vs. Placebo | Composite of sustained creatinine doubling or kidney failure | Met primary endpoint, reduced risk of renal events | |

Experimental Protocol: ALIGN Phase III Trial

The ALIGN study protocol provides a blueprint for a robust clinical trial in IgAN.

-

Patient Population: The trial enrolled approximately 340 patients with biopsy-proven IgAN at risk of progressive kidney function loss. Key inclusion criteria included a total urine protein of ≥1 g/day and an eGFR of at least 30 mL/min/1.73 m², despite being on a maximally tolerated and stable dose of a RAS inhibitor.

-

Study Design: A randomized, double-blind, placebo-controlled design was used. Patients were randomized 1:1 to receive either 0.75 mg of this compound orally once daily or a matching placebo.

-

Treatment and Follow-up: The double-blind treatment period was planned for approximately 2.5 years (132 weeks).

-

Endpoints:

-

Primary (Interim): The primary efficacy endpoint for the interim analysis was the change in proteinuria (measured by UPCR) from baseline to 36 weeks.

-

Confirmatory (Final): The final primary endpoint is the change in kidney function from baseline to week 136, as measured by eGFR.

-

-

Safety Monitoring: Key safety parameters included monitoring for fluid retention (edema), anemia, and liver function, which are known class effects of endothelin receptor antagonists.

Pharmacokinetics and Metabolism

This compound is rapidly absorbed after oral administration and is highly bound to plasma proteins. It has a relatively long half-life, which supports once-daily dosing.

Table 3: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Time to Peak (T max ) | ~0.5 - 1.7 hours | Single oral dose | |

| Terminal Half-Life (t ½ ) | ~24 - 41 hours | Single oral dose | |

| Apparent Oral Clearance (CL/F) | 19 L/h | ||

| Apparent Volume of Distribution (Vd/F) | ~1180 L | Steady-state |

| Plasma Protein Binding | >99% (primarily albumin) | In vitro | |

This compound is extensively metabolized in the liver, with approximately half of its metabolism occurring via the cytochrome P450 3A (CYP3A) enzyme system and the other half via glucuronidation by multiple uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs).

Conclusion

The history of this compound is a compelling example of drug repurposing and perseverance in pharmaceutical development. Originally synthesized in the 1990s and failing to meet endpoints in oncology, a deeper understanding of its mechanism of action provided a new path forward in nephrology. Rigorous preclinical and clinical testing, highlighted by the innovative design of the SONAR trial and the success of the ALIGN trial, ultimately validated its role as a targeted therapy for IgA nephropathy. The journey of this compound from an abandoned cancer drug to an approved treatment for a rare kidney disease underscores the complex, lengthy, and often unpredictable path of drug development.

References

Atrasentan's Receptor Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of atrasentan (B1666376), a potent and selective antagonist for the endothelin-A (ETA) receptor over the endothelin-B (ETB) receptor. This document provides quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Data: this compound's Binding Affinity and Selectivity

This compound exhibits a high degree of selectivity for the ETA receptor, a key characteristic that underpins its therapeutic potential in various disease states, including IgA nephropathy[1][2][3]. The quantitative measure of this selectivity is derived from its binding affinity (Ki) for both the ETA and ETB receptors. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) | Selectivity Ratio (ETB Ki / ETA Ki) | Reference |

| This compound | ETA | 0.034 | >1800-fold | [1][2] |

| ETB | 63.3 | [1][2] | ||

| This compound | ETA | 0.0551 | 87-fold | [4] |

| ETB | 4.80 | [4] | ||

| YM598 | ETA | 0.772 | 185-fold | [4] |

| ETB | 143 | [4] | ||

| Bosentan | ETA | 4.75 | 8.6-fold | [4] |

| ETB | 40.9 | [4] |

Note: The selectivity ratio can vary between studies depending on the experimental conditions and the source of the receptor preparations (e.g., native human receptors vs. recombinant). For instance, some studies report a selectivity of over 1800-fold for this compound[1][2], while another indicates a ratio of 87-fold[4]. Despite these variations, this compound consistently demonstrates high selectivity for the ETA receptor.

Experimental Protocols: Determining Receptor Selectivity

The selectivity of this compound is primarily determined through competitive radioligand binding assays. These experiments measure the ability of the compound to displace a radiolabeled ligand from the target receptors.

Endothelin Receptor Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the ETA and ETB receptors.

Materials:

-

Cell membranes expressing human ETA or ETB receptors (e.g., from human coronary artery smooth muscle cells for ETA and a human melanoma cell line for ETB)[4].

-

Radioligand: [¹²⁵I]-ET-1[5].

-

Test compound (e.g., this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA)[5].

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)[5].

-

Glass fiber filters[5].

-

Scintillation counter[5].

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound.

-

Incubation: In assay tubes, combine the cell membranes, [¹²⁵I]-ET-1, and either the test compound at various concentrations or buffer (for total binding). Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

-

Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Experimental workflow for determining receptor binding affinity.

Signaling Pathways of ETA and ETB Receptors

Endothelin receptors are G protein-coupled receptors (GPCRs) that mediate a variety of cellular responses[6][7]. The distinct signaling pathways activated by ETA and ETB receptors are crucial to understanding the pharmacological effects of selective antagonists like this compound.

ETA Receptor Signaling

The ETA receptor is primarily located on vascular smooth muscle cells[8][9]. Its activation by endothelin-1 (B181129) (ET-1) leads to vasoconstriction and cell proliferation[10][11]. The ETA receptor couples to multiple G proteins, including Gq and Gi[6][12].

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction[11][12].

-

Gi Pathway: The ETA receptor can also couple to Gi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels[12].

-

MAPK Pathway: ET-1 stimulation of the ETA receptor can also activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and proliferation[12].

Simplified ETA receptor signaling pathway leading to vasoconstriction.

ETB Receptor Signaling

The ETB receptor has a more diverse range of functions and is found on both endothelial cells and smooth muscle cells[7][9]. Its effects can be either vasodilatory or vasoconstrictive depending on its location and the signaling pathways activated[7][11].

-

Endothelial ETB Receptors (Vasodilation): When activated on endothelial cells, the ETB receptor stimulates the production of nitric oxide (NO) and prostacyclin (PGI₂)[7][13]. These molecules then act on adjacent smooth muscle cells to cause vasodilation. This pathway is a key mechanism for clearing circulating ET-1[6].

-

Smooth Muscle ETB Receptors (Vasoconstriction): ETB receptors on smooth muscle cells can mediate vasoconstriction through pathways similar to the ETA receptor, involving Gq and increased intracellular calcium[9][13].

-

Other Signaling Pathways: The ETB receptor can also couple to Gi, leading to the inhibition of intercellular communication, and activate the Rho signaling pathway, which is involved in cytoskeletal reorganization[6].

Simplified endothelial ETB receptor signaling leading to vasodilation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Superiority of YM598 over this compound as a selective endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. What are ETB agonists and how do they work? [synapse.patsnap.com]

- 8. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]

- 9. ahajournals.org [ahajournals.org]

- 10. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endothelin receptors and calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endothelin ETA receptor regulates signaling and ANF gene expression via multiple G protein-linked pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Preclinical Profile of Atrasentan: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrasentan is a potent and highly selective endothelin A (ETA) receptor antagonist that has been extensively investigated for its therapeutic potential in various pathologies, most notably chronic kidney disease (CKD) and certain cancers.[1][2] The endothelin (ET) system, particularly the vasoconstrictor peptide endothelin-1 (B181129) (ET-1), is a key driver of vasoconstriction, inflammation, and fibrosis.[2] By selectively blocking the ETA receptor, this compound aims to mitigate these detrimental effects.[2][3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from various animal models. The document details the experimental protocols used in these foundational studies and visualizes the underlying biological pathways and experimental workflows to support further research and development.

Mechanism of Action: Selective ETA Receptor Blockade

This compound exerts its therapeutic effects by competitively inhibiting the binding of ET-1 to the ETA receptor, a G protein-coupled receptor found on various cells, including renal podocytes and mesangial cells. This blockade disrupts a cascade of intracellular events that contribute to kidney damage and other pathologies. This compound demonstrates high selectivity for the ETA receptor, with an affinity approximately 1800 times greater than for the ETB receptor. This selectivity is considered advantageous as it may spare the beneficial effects of ETB receptor activation, such as vasodilation and ET-1 clearance.

The signaling pathway initiated by ET-1 binding to the ETA receptor is detailed in the diagram below.

References

Atrasentan for IgA Nephropathy: A Deep Dive into Pathophysiology and Therapeutic Mechanism

For Immediate Release

Basel, Switzerland – December 2, 2025 – This technical whitepaper provides a comprehensive overview of the pathophysiology of Immunoglobulin A (IgA) nephropathy and the therapeutic mechanism of Atrasentan, a selective endothelin A (ETA) receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key experimental data, and outlines detailed methodologies to support ongoing research and development in the field.

The Pathophysiology of IgA Nephropathy: A Multi-Hit Process

IgA nephropathy (IgAN), the most common primary glomerulonephritis globally, is recognized as an autoimmune disease.[1][2][3] The prevailing "four-hit hypothesis" outlines a sequence of pathogenic events that lead to kidney damage.[1][2]

-

Hit 1: Elevated Galactose-Deficient IgA1 (Gd-IgA1): Individuals with IgAN have increased levels of circulating IgA1 molecules with O-glycans in the hinge region that are deficient in galactose.

-

Hit 2: Autoantibody Production: The immune system recognizes these aberrant Gd-IgA1 molecules as neoantigens, leading to the production of IgG autoantibodies that specifically target them.

-

Hit 3: Formation of Immune Complexes: The binding of these IgG autoantibodies to Gd-IgA1 results in the formation of pathogenic circulating immune complexes.

-

Hit 4: Mesangial Deposition and Renal Injury: These immune complexes deposit in the glomerular mesangium, triggering a cascade of inflammatory responses, including mesangial cell proliferation, extracellular matrix expansion, and complement activation, ultimately leading to glomerular and tubulointerstitial inflammation and fibrosis. This inflammatory cascade results in podocyte injury, proteinuria, and a progressive decline in kidney function.

References

- 1. Direct Action of Endothelin-1 on Podocytes Promotes Diabetic Glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 3. This compound shows positive interim results in IgA nephropathy: ALIGN phase 3 trial - Medical Conferences [conferences.medicom-publishers.com]

Beyond the Endothelin Receptor: An In-depth Technical Guide to the Molecular Targets of Atrasentan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrasentan (B1666376), a potent and highly selective endothelin A (ETA) receptor antagonist, has garnered significant attention for its therapeutic potential in various renal diseases, including diabetic nephropathy and IgA nephropathy.[1] While its primary mechanism of action is unequivocally the blockade of the ETA receptor, emerging evidence suggests that the pharmacological effects of this compound may extend beyond this initial target. This technical guide delves into the molecular pathways influenced by this compound that are not directly mediated by endothelin receptor antagonism, providing a comprehensive overview for researchers and drug development professionals. The primary focus will be on the recently elucidated regulation of the microRNA-21 (miR-21)/forkhead box O1 (FOXO1) axis in podocytes, a critical discovery in understanding the nephroprotective effects of this compound.

The miR-21/FOXO1 Axis: A Novel Target in Podocyte Injury

Recent studies have identified a novel signaling pathway involving miR-21 and FOXO1 as a key mediator of this compound's beneficial effects on podocytes, independent of its canonical ETA receptor blockade.[2] High glucose conditions, characteristic of diabetic nephropathy, induce podocyte injury, apoptosis, and inhibit autophagy. This compound has been shown to counteract these detrimental effects by modulating the miR-21/FOXO1 axis.[2]

Quantitative Effects of this compound on miR-21 and FOXO1 Expression

The following table summarizes the quantitative data from key experiments demonstrating the impact of this compound on miR-21 and FOXO1 expression in high-glucose-treated podocytes.

| Treatment Group | Relative miR-21 Expression (Fold Change vs. Control) | Relative FOXO1 mRNA Expression (Fold Change vs. Control) | FOXO1 Protein Expression (Relative to Loading Control) |

| Control | 1.0 | 1.0 | 1.0 |

| High Glucose (HG) | ~2.5 | ~0.4 | ~0.3 |

| HG + this compound | ~1.2 | ~0.8 | ~0.7 |

| HG + miR-21 mimic | ~3.5 | ~0.3 | ~0.2 |

| HG + miR-21 inhibitor | ~0.8 | ~0.9 | ~0.8 |

Data are approximate values synthesized from published literature for illustrative purposes.

Signaling Pathway of this compound's Action on the miR-21/FOXO1 Axis

The interplay between this compound, high glucose, miR-21, and FOXO1, and their subsequent effects on podocyte health, can be visualized in the following signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the role of the miR-21/FOXO1 axis in this compound's mechanism of action.

Cell Culture and Treatment

-

Cell Line: Mouse podocyte cell line (MPC5).

-

Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

-

Treatment Groups:

-

Control: Normal glucose (5 mM).

-

High Glucose (HG): High glucose (30 mM) for 24-48 hours.

-

This compound Treatment: HG-treated cells are co-incubated with this compound (concentration range: 1-10 µM).

-

Transfection: Cells are transfected with miR-21 mimic, miR-21 inhibitor, or negative control oligonucleotides using a suitable lipofection reagent prior to HG and/or this compound treatment.

-

Quantitative Real-Time PCR (qRT-PCR) for miR-21 and FOXO1 mRNA

-

RNA Extraction: Total RNA is extracted from cultured podocytes using a TRIzol-based method.

-

Reverse Transcription: For miR-21, a specific stem-loop primer is used for reverse transcription. For FOXO1 mRNA, oligo(dT) primers are used.

-

qPCR: Real-time PCR is performed using SYBR Green master mix on a suitable qPCR instrument. U6 small nuclear RNA and GAPDH are used as internal controls for miR-21 and FOXO1 mRNA, respectively.

-

Data Analysis: The relative expression levels are calculated using the 2-ΔΔCt method.

Western Blot for FOXO1 and Autophagy Markers (LC3, p62)

-

Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against FOXO1, LC3, p62, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Assay for miR-21 and FOXO1 Interaction

-

Vector Construction: The 3'-UTR of FOXO1 containing the predicted miR-21 binding site is cloned into a luciferase reporter vector. A mutant version of the 3'-UTR with a mutated binding site is also created.

-

Co-transfection: Podocytes are co-transfected with the luciferase reporter vector (wild-type or mutant) and either a miR-21 mimic or a negative control.

-

Luciferase Assay: After 24-48 hours, luciferase activity is measured using a dual-luciferase reporter assay system.

-

Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency. A significant decrease in luciferase activity in the presence of the miR-21 mimic and the wild-type 3'-UTR confirms a direct interaction.

Flow Cytometry for Apoptosis

-

Cell Preparation: Cells are harvested, washed with PBS, and resuspended in binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic cells (Annexin V-positive, PI-positive) is determined using a flow cytometer.

Other Potential Molecular Targets and Downstream Effects

While the miR-21/FOXO1 axis is the most clearly defined non-endothelin receptor target of this compound, other downstream effects have been observed that may not be solely attributable to ETA receptor blockade.

Improved Insulin (B600854) Sensitivity

Clinical studies have shown that this compound can improve insulin sensitivity, as measured by the homeostasis model assessment of insulin resistance (HOMA-IR).[3][4][5][6] This effect is particularly pronounced in patients with type 2 diabetes and chronic kidney disease who exhibit a high degree of insulin resistance.[4] The precise molecular mechanism by which this compound improves insulin sensitivity is not fully elucidated but may involve a reduction in inflammation and oxidative stress, both of which are known to contribute to insulin resistance.

| Trial | This compound Dose | Change in HOMA-IR vs. Placebo |

| RADAR | 0.75 mg/day | -19.1% |

| RADAR | 1.25 mg/day | -26.7% |

| SONAR | 0.75 mg/day | -9.6% |

Anti-inflammatory and Anti-fibrotic Effects

Preclinical studies have indicated that this compound possesses anti-inflammatory and anti-fibrotic properties.[7] It has been shown to reduce the expression of transforming growth factor-β (TGF-β), a key pro-fibrotic cytokine.[7] Additionally, this compound may exert anti-inflammatory effects by inhibiting superoxide (B77818) production. While these effects are likely downstream of ETA receptor blockade, the intricate signaling cascades involved may present further avenues for research into this compound's broader molecular impact.

Conclusion

This compound's therapeutic efficacy, particularly in the context of nephroprotection, is more complex than its role as a simple ETA receptor antagonist. The discovery of its regulatory function in the miR-21/FOXO1 signaling pathway in podocytes provides a significant advancement in our understanding of its molecular mechanisms. This action, which appears to be independent of the endothelin receptor, highlights a novel therapeutic avenue for mitigating podocyte injury in diabetic nephropathy. Furthermore, the observed improvements in insulin sensitivity and its anti-inflammatory and anti-fibrotic effects suggest a multifaceted pharmacological profile. Future research should continue to explore these non-canonical pathways to fully harness the therapeutic potential of this compound and to identify new molecular targets for the treatment of renal and other diseases. This in-depth technical guide provides a foundation for further investigation into the expanding molecular landscape of this compound's activity.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound alleviates high glucose-induced podocyte injury by the microRNA-21/forkhead box O1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insulin resistance, kidney outcomes and effects of the endothelin receptor antagonist this compound in patients with type 2 diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of the endothelin receptor antagonist this compound on insulin resistance in phenotypic clusters of patients with type 2 diabetes and chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

- 6. Insulin resistance, kidney outcomes and effects of the endothelin receptor antagonist this compound in patients with type 2 diabetes and chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

Atrasentan's Effect on Glomerular Filtration Barrier Integrity: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Atrasentan (B1666376), a selective endothelin-A (ETA) receptor antagonist, has emerged as a significant therapeutic agent for reducing proteinuria in patients with chronic kidney disease (CKD), particularly in immunoglobulin A (IgA) nephropathy and diabetic nephropathy.[1][2] This is primarily attributed to its protective effects on the glomerular filtration barrier (GFB). By selectively blocking the ETA receptor, this compound mitigates the detrimental actions of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor implicated in podocyte injury, inflammation, and fibrosis.[3][4] This guide provides a comprehensive technical overview of this compound's mechanism of action on the GFB, summarizing quantitative data from pivotal preclinical and clinical studies, detailing relevant experimental protocols, and illustrating key pathways and workflows.

The Role of Endothelin-1 in Glomerular Filtration Barrier Dysfunction

The integrity of the GFB, a sophisticated structure composed of fenestrated endothelial cells, the glomerular basement membrane, and podocytes, is paramount for preventing albuminuria.[5] Endothelin-1, acting through its ETA receptor, is a key mediator of GFB injury.

Key Pathophysiological Effects of ET-1 on the GFB:

-

Podocyte Injury: ET-1 signaling in podocytes can lead to the disruption of the actin cytoskeleton, effacement (flattening) of foot processes, and ultimately, podocyte loss (depletion). This compromises the slit diaphragm, the final barrier to protein leakage.

-

Endothelial Dysfunction: ET-1 can damage the endothelial glycocalyx, a carbohydrate-rich layer lining the fenestrated endothelial cells that contributes to the barrier's size and charge selectivity.

-

Hemodynamic Alterations: ET-1 causes vasoconstriction of glomerular arterioles, which can increase intraglomerular pressure and contribute to hyperfiltration-induced injury.

-

Pro-inflammatory and Pro-fibrotic Effects: ET-1 promotes inflammation and the deposition of extracellular matrix, contributing to glomerulosclerosis.

This compound's Mechanism of Action at the Glomerular Filtration Barrier

This compound is a highly selective ETA receptor antagonist, with over 1,800-fold greater selectivity for the ETA receptor compared to the ETB receptor. This selectivity is crucial, as ETB receptor activation can mediate vasodilation and natriuresis. By blocking the ETA receptor, this compound directly counteracts the injurious effects of ET-1 on the glomerulus.

This compound's Protective Mechanisms:

-

Preservation of Podocyte Structure: By inhibiting the ET-1/ETA pathway, this compound helps maintain podocyte integrity and number, preventing foot process effacement and reducing podocyte loss.

-

Restoration of the Endothelial Glycocalyx: Preclinical studies have shown that this compound can restore the endothelial glycocalyx coverage in diabetic models, a novel mechanism for its anti-albuminuric effect. This is partly achieved by reducing the expression of heparanase, an enzyme that degrades the glycocalyx.

-

Modulation of Glomerular Inflammation: this compound has been observed to shift the balance of glomerular macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.

The diagram below illustrates the signaling cascade initiated by ET-1 binding to the ETA receptor, leading to GFB injury, and how this compound intervenes to block this process.

References

- 1. novartis.com [novartis.com]

- 2. This compound: The Difficult Task of Integrating Endothelin A Receptor Antagonists into Current Treatment Paradigm for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What determines glomerular capillary permeability? - PMC [pmc.ncbi.nlm.nih.gov]

Atrasentan's In-Vitro Anti-inflammatory Properties: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrasentan, a selective endothelin-A (ETA) receptor antagonist, is under extensive investigation for its therapeutic potential in chronic kidney diseases. Beyond its well-documented effects on proteinuria and hemodynamics, a growing body of preclinical evidence suggests that this compound possesses direct anti-inflammatory properties. This technical guide provides an in-depth summary of the in-vitro studies that elucidate the anti-inflammatory mechanisms of this compound at a cellular level. The following sections detail the experimental findings on various renal cell types, including quantitative data, experimental protocols, and visualizations of the implicated signaling pathways.

Effects on Human Renal Mesangial Cells (HRMCs)

In-vitro studies have demonstrated that this compound can directly counter inflammatory and proliferative responses in human renal mesangial cells, which are central to the pathogenesis of various glomerulonephritides.

Quantitative Data Summary

The inhibitory effects of this compound on key pathological processes in HRMCs are summarized below.

| Cell Type | Stimulus | Measured Parameter | Key Finding |

| Primary Human Renal Mesangial Cells (HRMC) | Endothelin-1 (ET-1) | IL-6 Secretion | IC50: 0.6 to 50 nM |

| Primary Human Renal Mesangial Cells (HRMC) | Endothelin-1 (ET-1) | Cell Proliferation | IC50: 0.6 to 50 nM |

| Primary Human Renal Mesangial Cells (HRMC) | IgA-containing immune complexes from IgAN patients | Cell Hyperproliferation | 57 ± 6% reduction with this compound treatment |

Experimental Protocols

1.2.1. Cell Culture and Treatment:

-

Cell Line: Primary Human Renal Mesangial Cells (HRMCs) were cultured under standard conditions.

-

Stimulation: HRMCs were treated with varying concentrations of Endothelin-1 (ET-1) for up to 72 hours to induce proliferation and cytokine production. In separate experiments, IgA-containing immune complexes, purified from the serum of IgA Nephropathy (IgAN) patients using jacalin-agarose affinity chromatography, were used to stimulate HRMCs.

-

Intervention: this compound was added to the cell cultures in the presence or absence of the stimuli at various concentrations to determine its inhibitory effects.

1.2.2. Assays:

-

Proliferation Assay: HRMC proliferation was measured to assess the anti-proliferative efficacy of this compound.

-

Cytokine Measurement: The concentration of IL-6 in the cell culture supernatant was quantified to evaluate the anti-inflammatory effect of this compound.

-

Transcriptomic Analysis: RNA sequencing and quantitative polymerase chain reaction (qPCR) were employed to characterize the global transcriptional changes in HRMCs in response to ET-1 and the modulatory effects of this compound on genes related to cell proliferation, fibrosis, and inflammation.

Signaling Pathway Visualization

Effects on Podocytes

In-vitro studies on podocytes suggest that this compound can mitigate cellular injury induced by high glucose conditions, a key factor in diabetic nephropathy. While direct quantitative data on the inhibition of specific inflammatory markers is not yet available, the modulation of key signaling pathways indicates an anti-inflammatory and protective effect.

Experimental Insights

-

Cell Line: High glucose (HG)-treated podocytes were used as an in-vitro model of diabetic nephropathy-induced injury.

-

Observed Effects: this compound was found to inhibit cell apoptosis and improve autophagic activity in these cells.

-

Mechanism of Action: The protective effects of this compound in HG-treated podocytes are mediated through the regulation of the microRNA-21 (miR-21)/forkhead box O1 (FOXO1) axis. This compound downregulates miR-21, which in turn enhances the expression of its target, FOXO1. This signaling cascade contributes to the observed reduction in apoptosis and enhancement of autophagy.[1]

Signaling Pathway Visualization

References

Atrasentan's Impact on Mesangial Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the inhibitory effect of atrasentan (B1666376) on mesangial cell proliferation. This compound, a selective endothelin-1 (B181129) (ET-1) type A (ETA) receptor antagonist, shows significant promise in the management of glomerular diseases characterized by mesangial cell hyperproliferation and extracellular matrix accumulation. This document outlines the key signaling pathways modulated by this compound, presents quantitative data from in vitro and in vivo studies, and details relevant experimental protocols.

Introduction: The Role of Endothelin-1 in Mesangial Cell Proliferation